Bufexamac
概要
説明
科学的研究の応用
Bufexamac has been studied for its anti-inflammatory, analgesic, and antipyretic properties . It has been used in dermatology for the treatment of eczema and other inflammatory skin conditions . Additionally, this compound has shown potential in pharmacotherapeutic studies for attenuating lipopolysaccharide-induced injury, suggesting its use in ameliorating pulmonary inflammation .
作用機序
ブフェキサマクは、プロスタグランジンの生合成に関与する酵素であるシクロオキシゲナーゼを阻害することによって、その効果を発揮すると考えられています . この阻害は、炎症と痛みを軽減します。 さらに、ブフェキサマクは、クラスIIBヒストン脱アセチル化酵素(HDAC6およびHDAC10)の特異的阻害剤として特定されており、これは抗炎症作用と潜在的な抗癌作用に寄与する可能性があります .
類似化合物の比較
ブフェキサマクは、インドメタシン、エトフェナマート、フルフェナム酸などの他の非ステロイド系抗炎症薬(NSAID)に似ています . ブフェキサマクは、クラスIIBヒストン脱アセチル化酵素(HDAC6およびHDAC10)の特異的阻害という点でユニークであり、これは他のNSAIDでは一般的ではありません . このユニークな作用機序は、特定の状況で追加の治療上の利点を提供する可能性があります。
類似化合物
- インドメタシン
- エトフェナマート
- フルフェナム酸
ブフェキサマクの特定のヒストン脱アセチル化酵素の特異的な阻害は、これらの類似化合物とは異なるものであり、独自の治療的用途の可能性を示しています .
生化学分析
Biochemical Properties
Bufexamac is proposed to act similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting cyclo-oxygenase (COX) enzymes . Furthermore, this compound has been identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .
Cellular Effects
This compound, when administered topically, is used for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses, as well as sunburn and other minor burns, and itching . It exerts its effects by inhibiting COX enzymes, thereby reducing inflammation .
Molecular Mechanism
The full mechanism of action of this compound is unclear. It is proposed that this compound acts similarly to other NSAIDs to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes . Furthermore, this compound was identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10) .
Temporal Effects in Laboratory Settings
It has been noted that this compound is a topically-active anti-inflammatory agent that inhibits the cyclooxygenase enzyme .
Dosage Effects in Animal Models
In a study involving horses, it was found that the 100 mg dose of this compound resulted in significant increases in synovial fluid white blood cell counts, with relative neutrophilia and synovial fluid total protein concentration 24 hours after injection . No lesions suggestive of toxic effects were detected at necropsy or on histologic examination .
Metabolic Pathways
It is known that this compound acts to inhibit prostaglandin biosynthesis in vitro, via inhibiting COX enzymes .
Transport and Distribution
It is typically administered topically for the treatment of various skin conditions .
準備方法
ブフェキサマクは、エステル化溶媒の存在下でヒドロキシフェニル酢酸とn-ブチルアルコールを反応させるエステル化反応によって合成できます . 反応条件は通常、エステルの形成を促進するために、反応物を還流下で加熱することを含みます。 工業生産方法は、同様の合成ルートを大規模で行う場合がありますが、最終生成物の高収率と純度を確保するために、最適化された反応条件が採用されます .
化学反応の分析
ブフェキサマクは、以下を含むさまざまな化学反応を受けます。
酸化: ブフェキサマクは、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、ブフェキサマクを還元型に変換できます。
置換: ブフェキサマクは、官能基が他の基に置き換えられる置換反応を受けます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ブフェキサマクは、抗炎症作用、鎮痛作用、解熱作用について研究されてきました . 皮膚科では、湿疹やその他の炎症性皮膚疾患の治療に使用されてきました . さらに、ブフェキサマクは、リポ多糖誘発性の傷害を軽減するための薬理学的試験で可能性を示しており、肺の炎症を軽減する可能性を示唆しています .
類似化合物との比較
Bufexamac is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, etofenamate, and flufenamic acid . this compound is unique in its specific inhibition of class IIB histone deacetylases (HDAC6 and HDAC10), which is not a common feature among other NSAIDs . This unique mechanism of action may provide additional therapeutic benefits in certain conditions.
Similar Compounds
- Indomethacin
- Etofenamate
- Flufenamic acid
This compound’s distinct inhibition of specific histone deacetylases sets it apart from these similar compounds, highlighting its potential for unique therapeutic applications .
特性
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWRABVEGLYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045368 | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4), Immiscible | |
Record name | SID855633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action is unclear. It is proposed that bufexamac acts similarly to other non-steroidal anti-inflammatory drugs to inhibit prostaglandin biosynthesis _in vitro_, via inhibiting cyclo-oxygenase (COX) enzymes. Systematically administered bufexamac may accumulate preferentially in the adrenal cortex of rats and may play a role in adrenal stimulation; however its topical anti-inflammatory action is likely to be independent of this effect. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2438-72-4 | |
Record name | Bufexamac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufexamac [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufexamac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bufexamac | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bufexamac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufexamac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFEXAMAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3C38J78L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of bufexamac?
A1: The exact mechanism of action of this compound remains a subject of ongoing research and debate. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and is believed to exert its effects through a combination of mechanisms, including inhibition of inflammatory mediators and antioxidant activity []. One study suggests that this compound exhibits antioxidative properties by reducing lipid peroxidation, particularly in the context of UV-irradiation-induced damage [].
Q2: How does this compound's antioxidant activity contribute to its anti-inflammatory effects?
A2: this compound has demonstrated the ability to reduce lipid peroxidation, a process that generates free radicals and contributes to inflammation. By scavenging free radicals and inhibiting lipid peroxidation, this compound may help to limit inflammatory responses []. Further research is needed to fully elucidate the specific molecular targets and pathways involved in its antioxidant and anti-inflammatory actions.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol [].
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't detailed within the provided papers, researchers utilized techniques like electron paramagnetic resonance (EPR) and electrospray mass spectrometry to investigate this compound's interaction with free radicals and to characterize its degradation products []. These techniques provide valuable structural information and insight into the compound's behavior.
Q5: How does this compound perform under various conditions?
A5: The provided research focuses primarily on this compound's application as a topical treatment and doesn't delve into its material compatibility or stability across different conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on this compound's pharmacological properties and does not indicate any catalytic activity.
Q7: How do structural modifications of this compound impact its activity?
A7: While the provided papers don't directly investigate SAR, it's worth noting that this compound's structure, particularly the presence of a benzene ring with an acetamide group, might offer insights into its reactivity and potential for allergic reactions []. Comparative analysis with similar compounds like diclofenac, which has an acetic acid group instead of acetamide, could shed light on the structural features influencing its activity and safety profile.
Q8: What are the regulatory implications of this compound's safety profile?
A8: The European Medicines Agency (EMA) revoked the marketing authorization for this compound-containing medicines due to the high risk of contact allergy []. This decision underscores the importance of robust safety data and risk-benefit assessments in the regulatory approval and use of pharmaceuticals. Other regions, like Australia, still have this compound available over the counter, prompting discussions about the need for stricter regulations [].
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A9: Research indicates that after oral administration, approximately 80% of a this compound dose is recovered in the urine as 4-n-butoxyphenylacetic acid after acid hydrolysis []. This suggests that this compound undergoes significant metabolism, primarily through conjugation, likely with glucuronic acid. Further research is needed to fully elucidate its metabolic pathways and potential for drug-drug interactions.
Q10: How does the route of administration affect this compound's pharmacokinetics?
A10: Studies comparing different routes of administration, such as topical versus oral, are limited. One study investigating rectal administration of this compound found minimal systemic absorption []. This suggests that route of administration significantly influences its pharmacokinetic profile and highlights the importance of considering route-specific ADME characteristics.
Q11: What is the evidence for this compound's efficacy in treating skin conditions?
A11: While this compound has been marketed for the topical treatment of inflammatory skin conditions, its efficacy has been questioned in some studies []. A double-blind, placebo-controlled trial evaluating its efficacy in treating epidermolysis bullosa simplex found no significant difference between the active drug and placebo [].
Q12: What animal models are used to study this compound's effects on arthritis?
A12: Researchers have utilized a horse model of amphotericin B-induced aseptic arthritis to study this compound's anti-inflammatory effects [, , ]. This model allows for the evaluation of this compound's impact on clinical signs of lameness, synovial fluid biomarkers, and potential cartilage degradation.
Q13: Are there any known mechanisms of resistance to this compound?
A13: The provided papers do not discuss any specific mechanisms of resistance to this compound.
Q14: What are the known adverse effects associated with this compound?
A14: The most significant concern with this compound is its potential to cause allergic contact dermatitis (ACD), which can be severe and difficult to distinguish from the underlying skin condition being treated [, , , , , , , , , , ]. This risk of ACD has led to the withdrawal of this compound-containing products in several countries.
Q15: Are there any strategies to improve this compound delivery to specific tissues?
A15: Researchers have explored the use of microneedle systems as a potential method to enhance the transdermal delivery of this compound []. This approach aims to overcome the skin barrier and increase the drug's penetration into deeper layers of the skin, potentially improving its efficacy and reducing the required dose.
Q16: What analytical methods are used to quantify this compound?
A16: Gas-liquid chromatography (GLC) has been employed as a sensitive and specific method for the determination of this compound []. Researchers have also utilized a modified Lossen rearrangement, converting this compound into a readily detectable derivative for analysis.
Q17: What is known about the environmental impact of this compound?
A17: The provided papers do not specifically address the environmental impact of this compound.
Q18: What measures are taken to ensure the quality and safety of this compound-containing products?
A18: While specific quality control measures are not elaborated on in the papers, it's crucial to have stringent quality control procedures in place throughout the manufacturing process, from raw material sourcing to final product testing. This ensures product consistency, safety, and efficacy.
Q19: What is known about the immunogenicity of this compound?
A19: this compound's potential to induce allergic contact dermatitis (ACD) points towards its immunogenic properties [, , , , , , , , , , ]. This allergic response involves the immune system recognizing this compound as a foreign substance, triggering a cascade of reactions leading to skin inflammation.
Q20: Does this compound interact with drug transporters or metabolizing enzymes?
A20: The provided research does not offer information on this compound's interactions with specific drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q21: Is this compound biocompatible and biodegradable?
A21: While the papers don't directly address biodegradability, this compound's metabolism in the human body, primarily through conjugation, suggests a degree of biotransformation []. Further research focusing on its environmental fate and degradation pathways would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。